2-Iodotetrafluoroethyl heptafluoroisopropyl ether 2-Iodotetrafluoroethyl heptafluoroisopropyl ether
Brand Name: Vulcanchem
CAS No.: 16005-38-2
VCID: VC21063278
InChI: InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17
SMILES: C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F
Molecular Formula: C5F11IO
Molecular Weight: 411.94 g/mol

2-Iodotetrafluoroethyl heptafluoroisopropyl ether

CAS No.: 16005-38-2

Cat. No.: VC21063278

Molecular Formula: C5F11IO

Molecular Weight: 411.94 g/mol

* For research use only. Not for human or veterinary use.

2-Iodotetrafluoroethyl heptafluoroisopropyl ether - 16005-38-2

CAS No. 16005-38-2
Molecular Formula C5F11IO
Molecular Weight 411.94 g/mol
IUPAC Name 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane
Standard InChI InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17
Standard InChI Key ZTRORDXSFFFPOW-UHFFFAOYSA-N
SMILES C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F
Canonical SMILES C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F

Chemical Identity and Nomenclature

Identification Parameters

2-Iodotetrafluoroethyl heptafluoroisopropyl ether is officially registered with the Chemical Abstracts Service (CAS) number 16005-38-2, which serves as its unique identifier in chemical databases and literature . This compound is also registered in the EPA Substance Registry System under the same CAS number, confirming its recognition as a distinct chemical entity .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and chemical databases, reflecting variations in naming conventions and structural emphasis:

SynonymSource
IODOTETRAFLUOROETHYL HEPTAFLUOROISOPROPYL ETHERChemical databases
HEPTAFLUOROISOPROPYL 2-IODOTETRAFLUOROETHYL ETHERChemical databases
Propane, 1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)-Systematic name
1-iodo-4-trifluoromethyl-3-oxaperfluoropentaneAlternative nomenclature
4-trifluoromethyl-3-oxa-perfluoropentyliodideAlternative nomenclature
Perfluorpropyl-2-iodtetrafluorethyletherAlternative nomenclature
Heptafluorisopropyl-2-iodtetrafluorethyletherAlternative nomenclature

This diversity in nomenclature highlights the complex structure of the compound and different approaches to naming fluorinated organic compounds.

Molecular Structure and Composition

Molecular Formula and Weight

2-Iodotetrafluoroethyl heptafluoroisopropyl ether has the molecular formula C₅F₁₁IO, containing carbon, fluorine, iodine, and oxygen atoms . The molecular weight of this compound is 411.94 g/mol, reflecting its substantial atomic composition dominated by the heavy iodine atom and numerous fluorine atoms .

Structural Features

The compound features a central ether linkage (-O-) connecting two distinct moieties:

  • A 2-iodotetrafluoroethyl group (ICF₂CF₂-) containing four fluorine atoms and a terminal iodine atom

  • A heptafluoroisopropyl group ((CF₃)₂CF-) with seven fluorine atoms distributed across a branched propane structure

This arrangement creates a highly fluorinated molecule with an asymmetric distribution of electron density, contributing to its unique physical and chemical properties.

Physical Properties

Basic Physical Characteristics

2-Iodotetrafluoroethyl heptafluoroisopropyl ether exists as a clear liquid at standard temperature and pressure . The compound's physical state is consistent with other fluorinated ethers of similar molecular weight, though its specific properties are influenced by the presence of the iodine atom.

Key Physical Parameters

Table 1 summarizes the known physical properties of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether based on available data.

PropertyValueUnitSource
Physical StateLiquid-
ColorClear-
Boiling Point88°C
Boiling Point (alt. source)86°C
Density2.097±0.06g/cm³

It is worth noting the slight discrepancy in reported boiling points between sources (88°C vs. 86°C), which may be attributed to differences in measurement methods or sample purity . The high density of 2.097 g/cm³ is characteristic of heavily fluorinated compounds, further increased by the presence of the iodine atom .

Chemical Behavior and Reactivity

Azeotropic Behavior

One of the documented chemical behaviors of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether is its ability to form azeotropes with other compounds. Particularly notable is its azeotropic relationship with acetonitrile, as detailed in Table 2 .

ComponentPure Boiling Point (°C)Azeotrope Boiling Point (°C)Acetonitrile Content in Azeotrope (%)
2-Iodotetrafluoroethyl heptafluoroisopropyl ether8669.560

This azeotropic behavior demonstrates the compound's potential utility in separation processes and distillation applications. The formation of an azeotrope with acetonitrile at 69.5°C, which is significantly lower than the boiling points of either pure component, suggests strong intermolecular interactions between these compounds .

Chemical Stability

Related Compounds

2-Iodotetrafluoroethyl heptafluoroisopropyl ether belongs to a family of fluorinated ethers, with several structurally related compounds documented in chemical databases. Notable related compounds include:

  • Heptafluoroisopropyl methyl ether (CAS No. 22052-84-2), which shares the heptafluoroisopropyl moiety but contains a simpler methyl group instead of the iodotetrafluoroethyl group .

  • Other substituted derivatives of heptafluoroisopropyl ethers, such as allyl heptafluoroisopropyl ether, which are mentioned in chemical databases but have distinct chemical properties due to different functional groups .

These structural relationships provide context for understanding the chemical behavior and potential applications of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether within the broader family of fluorinated ethers.

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